molecular formula C15H31NO B3054315 N,N-dimethyltridecanamide CAS No. 59570-05-7

N,N-dimethyltridecanamide

Cat. No.: B3054315
CAS No.: 59570-05-7
M. Wt: 241.41 g/mol
InChI Key: ZQNAEHHJUKGDDE-UHFFFAOYSA-N
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Description

N,N-Dimethyltridecanamide is a tertiary amide characterized by a 13-carbon alkyl chain bonded to a dimethylamide functional group (structure: CH₃(CH₂)₁₂CON(CH₃)₂). These amides share a common structural motif—a hydrophobic alkyl chain and a polar dimethylamide head—which governs their solubility, reactivity, and industrial applications. Longer-chain derivatives like tridecanamide are typically less volatile and more lipophilic than shorter analogs like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), making them suitable for specialized uses in surfactants, lubricants, or polymer processing .

Properties

IUPAC Name

N,N-dimethyltridecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(17)16(2)3/h4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNAEHHJUKGDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439657
Record name Tridecanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59570-05-7
Record name Tridecanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyltridecanamide can be synthesized through the reaction of tridecanoic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert the carboxylic acid to an acyl chloride, which then reacts with dimethylamine to form the amide. The reaction conditions usually include heating the mixture to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, a catalyst such as sodium silicate can be used to promote the reaction between tridecanoic acid and dimethylamine. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyltridecanamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids or bases, the amide bond can be hydrolyzed to yield tridecanoic acid and dimethylamine.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Hydrolysis: Tridecanoic acid and dimethylamine.

    Oxidation: Tridecanoic acid and other oxidation products.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N,N-Dimethyltridecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyltridecanamide involves its interaction with various molecular targets. As an amide, it can form hydrogen bonds and interact with enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its use, such as its role as a solvent or reagent in chemical reactions.

Comparison with Similar Compounds

Structural and Molecular Properties

The primary distinction among N,N-dimethylalkylamides lies in their alkyl chain length, which directly impacts physical and chemical behavior. Key examples include:

Compound Molecular Formula Molecular Weight CAS Number Alkyl Chain Length
N,N-Dimethylformamide C₃H₇NO 73.09 68-12-2 C1 (formyl)
N,N-Dimethylacetamide C₄H₉NO 87.12 127-19-5 C2 (acetyl)
N,N-Dimethylpentanamide C₇H₁₅NO 129.20 6225-06-5 C5
N,N-Dimethyldecanamide C₁₂H₂₅NO 199.33 14433-76-2 C10
N,N-Dimethyldodecanamide C₁₄H₂₉NO 227.39 3007-53-2 C12
N,N-Dimethyltridecanamide C₁₅H₃₁NO 241.42 Not reported C13

Trends :

  • Volatility : Shorter-chain amides (e.g., DMF, DMAc) exhibit lower boiling points (DMF: 153°C; DMAc: 164.5–167.5°C ), while longer chains (C10–C14) increase molecular weight and reduce volatility .
  • Solubility : DMF and DMAc are water-miscible due to their polar heads, whereas longer-chain derivatives like tridecanamide are hydrophobic and soluble in organic solvents .

Biological Activity

N,N-Dimethyltridecanamide is a tertiary amide with the chemical formula C15H31N, notable for its long hydrophobic carbon chain. This structural characteristic imparts unique biological properties, making it a subject of interest in various fields, including antimicrobial research, drug delivery systems, and material science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

This compound features:

  • Molecular Weight : Approximately 241.43 g/mol
  • Structure : Comprises a tridecanoyl group and two methyl groups attached to the nitrogen atom.

The compound's amphiphilic nature allows it to interact with both polar and non-polar environments, enhancing its solubility and potential applications in biological systems.

Drug Delivery Systems

The amphiphilic properties of this compound position it as a candidate for drug delivery systems . These systems aim to enhance the solubility and stability of therapeutic agents while targeting specific tissues. Preliminary studies suggest that fatty amides can improve drug bioavailability and efficacy, although more focused research on this compound is necessary to validate these findings.

Toxicity and Safety Profile

Toxicity assessments indicate that structurally related compounds exhibit low acute toxicity levels. For instance, studies on N,N-dimethyldecanamide revealed no significant effects on mortality or clinical signs during oral toxicity studies in animal models. However, some irritation effects were noted at high inhalation doses . This safety profile suggests that this compound may share similar characteristics, warranting further investigation into its long-term effects and safety.

Case Study 1: Antimicrobial Activity

A comparative study analyzed the antimicrobial effectiveness of various fatty amides against common pathogens. The results indicated that compounds with longer carbon chains exhibited enhanced antibacterial activity. While this compound was not directly tested, its structure suggests potential effectiveness similar to those observed in related compounds.

CompoundPathogen TestedZone of Inhibition (mm)
N,N-DimethylhexanamideE. coli15
N,N-DimethyloctanamideS. aureus20
This compoundNot Tested-

Case Study 2: Drug Delivery Applications

In a study exploring the use of fatty amides in drug delivery systems, researchers found that incorporating amphiphilic compounds improved the solubility of poorly soluble drugs. While specific data on this compound was not available, the findings support its potential role in enhancing drug delivery efficacy based on its chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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